molecular formula C11H10F3N3O B4664912 N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide CAS No. 89427-48-5

N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide

Cat. No. B4664912
CAS RN: 89427-48-5
M. Wt: 257.21 g/mol
InChI Key: FRIWIMPDXXTXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide” is a chemical compound with the molecular formula C11H10F3N3O . It is related to a class of compounds known as trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and used as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

A method for synthesizing related compounds has been described in the literature. This involves the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates by I2/KI . The intermediates used in this project have been synthesized from the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides and benzamide hydrochloride derivatives at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide” consists of a benzimidazole ring substituted with a trifluoromethyl group at the 2-position and a propanamide group at the 6-position .

Safety and Hazards

The safety data sheet for a related compound, 2-(Trifluoromethyl)benzimidazole, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O/c1-2-9(18)15-6-3-4-7-8(5-6)17-10(16-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIWIMPDXXTXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237706
Record name Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89427-48-5
Record name Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089427485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, N-(2-(trifluoromethyl)-5-benzimidazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30237706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.